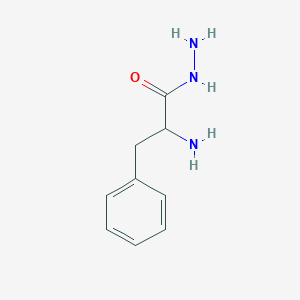

H-Phe-NHNH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound has garnered attention in the scientific community due to its potential biological activity and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-NHNH2 typically involves the reaction of phenylalanine with hydrazine hydrate. One common method includes the use of trimethylamine in dry dimethylformamide (DMF) at room temperature. The reaction proceeds with the addition of methanol, followed by washing with DMF, water, and methanol .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis techniques, where the peptide is assembled on a resin and subsequently cleaved to obtain the desired product. This method ensures high purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

H-Phe-NHNH2 undergoes various chemical reactions, including:

Nucleophilic Addition: The compound can participate in nucleophilic addition reactions, such as the formation of hydrazones with aldehydes and ketones.

Oxidation and Reduction: It can be involved in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Hydrazine Hydrate: Used in the synthesis of this compound.

Trimethylamine: Acts as a base in the reaction.

Dimethylformamide (DMF): Solvent used in the reaction.

Major Products Formed

Hydrazones: Formed through the reaction of this compound with carbonyl compounds.

Wissenschaftliche Forschungsanwendungen

H-Phe-NHNH2 has several applications in scientific research:

Chemistry: Used in the synthesis of various peptides and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for therapeutic applications due to its potential biological effects.

Industry: Utilized in the production of specialized peptides and as a reagent in chemical synthesis.

Wirkmechanismus

The mechanism of action of H-Phe-NHNH2 involves its interaction with carbonyl compounds to form hydrazones. This reaction is facilitated by the nucleophilic nature of the hydrazine group, which attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone intermediate . The molecular targets and pathways involved in its biological activity are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Formyl-L-Phenylalanine-N-Amide: Similar in structure but with a formyl group instead of a hydrazine group.

Fmoc-Phe-NH2: A protected form of phenylalanine used in peptide synthesis.

Uniqueness

H-Phe-NHNH2 is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity compared to other phenylalanine derivatives.

Biologische Aktivität

H-Phe-NHNH2, also known as phenylalanine hydrazide, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenylalanine moiety linked to a hydrazine group. The presence of the hydrazine group imparts distinct reactivity, allowing the compound to participate in various chemical reactions, particularly nucleophilic additions with carbonyl compounds to form hydrazones. This reactivity is crucial for its biological interactions and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with carbonyl compounds, leading to the formation of hydrazones. The nucleophilic nature of the hydrazine group allows it to attack electrophilic centers in biomolecules, which can alter their function or stability. This interaction is significant in the context of drug design and development, particularly for compounds targeting specific biological pathways.

Antinociceptive Effects

Research indicates that this compound analogs exhibit significant antinociceptive properties. A study highlighted the compound's ability to bind specifically to substance P (SP(1-7)) receptors, which are involved in pain signaling pathways. Modifications to this compound have led to the development of high-affinity ligands that demonstrate reduced neuropathic pain in animal models .

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound derivatives. For instance, certain analogs have shown notable cytotoxic activity against human cancer cell lines such as CaCo-2 (colon cancer). Molecular docking studies suggest that these compounds interact favorably with key enzymes involved in cancer progression, indicating their potential as therapeutic agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Derivatives of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies reveal that specific modifications can enhance antimicrobial efficacy, making these derivatives candidates for further development in infectious disease treatment .

Table 1: Summary of Biological Activities of this compound Derivatives

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-phenylpropanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYBQLHLHAROJR-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.